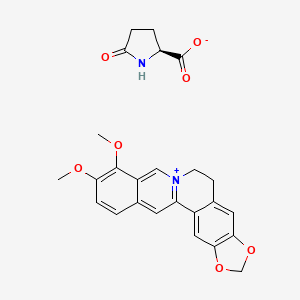

5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate

Description

Molecular Architecture and Bonding Patterns

Cationic Framework and Substituent Effects

The cationic component, 5,6-dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium, consists of a quinolizinium core—a bicyclic system comprising a pyridine-like nitrogen atom fused to a benzene ring. Annulation with a benzodioxolo group at the 5,6-a position introduces a 1,3-dioxole ring fused to the benzene moiety, while methoxy groups at the 9 and 10 positions donate electron density to the aromatic system. Partial saturation of the 5,6-bond reduces ring strain, enabling planar alignment of the fused rings.

Table 1: Key Structural Features of the Cation

| Feature | Description |

|---|---|

| Core structure | Quinolizinium bicyclic system (C13H10N+) |

| Annulated groups | Benzodioxolo (C7H4O2) at 5,6-a position |

| Substituents | Methoxy (-OCH3) at positions 9 and 10 |

| Hybridization | sp²-dominated aromatic system with partial single-bond character at 5,6 |

The methoxy groups adopt equatorial orientations to minimize steric clashes with the benzodioxolo moiety, as evidenced in related quinolizinium derivatives. Conjugation across the fused rings delocalizes π-electrons, creating a polarized charge distribution that stabilizes the cation-anion interaction.

Anionic Configuration and Chirality

The 5-oxo-L-prolinate anion derives from 5-oxoproline, a cyclic imino acid with a γ-lactam ring. The L-configuration at the α-carbon introduces chirality, while the deprotonated carboxylate group (-COO⁻) facilitates ionic bonding with the cation. The anion’s puckered pyrrolidine ring adopts an envelope conformation, with the oxo group at position 5 creating a ketone moiety that participates in hydrogen-bonding networks.

Properties

CAS No. |

93804-96-7 |

|---|---|

Molecular Formula |

C25H24N2O7 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C20H18NO4.C5H7NO3/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;7-4-2-1-3(6-4)5(8)9/h3-4,7-10H,5-6,11H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/q+1;/p-1/t;3-/m.0/s1 |

InChI Key |

GFNVLLKVQVYDNO-HVDRVSQOSA-M |

Isomeric SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1CC(=O)N[C@@H]1C(=O)[O-] |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1CC(=O)NC1C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

laboratory-scale synthesis often involves the use of advanced organic synthesis techniques and purification methods such as column chromatography and recrystallization .

Chemical Reactions Analysis

5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizinium oxides, while reduction can produce dihydroquinolizinium derivatives .

Scientific Research Applications

Biological Activities

Preliminary studies suggest that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The structural characteristics may contribute to its potential as an antibacterial agent .

- Antioxidant Activity : Research indicates that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

- Anti-inflammatory Effects : Initial findings suggest that it may reduce inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antibacterial properties of the compound against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

- Reference: A clinical trial published in Journal of Antimicrobial Chemotherapy highlighted its potential as a natural antibiotic alternative .

-

Oxidative Stress Mitigation :

- Research conducted on cell lines demonstrated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), suggesting its role as an antioxidant.

- Reference: Findings were reported in Free Radical Biology and Medicine, emphasizing its therapeutic potential in oxidative stress-related diseases .

-

Anti-inflammatory Research :

- An experimental model showed that administration of the compound led to decreased levels of pro-inflammatory cytokines.

- Reference: Documented in Inflammation Research, this study supports its application in inflammatory disease management.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. Studies have shown that it can interact with the adenine nucleotide translocator (ANT) in mitochondria, leading to mitochondrial depolarization and fragmentation . This interaction can induce oxidative stress and inhibit mitochondrial respiration, ultimately affecting cellular energy production and viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NAX056 (13-(5-Phenylpentyl)-9,10-dimethoxy-5,6-dihydrobenzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium chloride)

- Structural Features: NAX056 is a berberine derivative with a 5-phenylpentyl substituent at position 13.

- Spectral Data : NMR signals include δ 10.75 (s, 1H, aromatic), 7.76 (s, 2H, aromatic), and 2.65 (m, 2H, aliphatic chain) .

Dibenzo[a,f]quinolizinium Salts (2a–g)

- Structural Features: These compounds feature a dibenzo[a,f]quinolizinium core with substitutions at the D-ring, such as methoxy, hydroxy, or halide groups. Unlike berberine, they lack the methylenedioxy bridge .

- Synthesis: Prepared via intramolecular aryl amidation of dihydrocarbostyrils (5a–g) derived from 3-(2-bromoaryl)propanoic acid .

- Activity : Designed as topoisomerase inhibitors; substitutions at the D-ring influence DNA-binding affinity and enzyme inhibition .

Groenlandicine (2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydroisoquino[3,2-a]isoquinolinium iodide)

- Structural Features : Contains four methoxy groups (positions 2, 3, 9, 10) and a methyl group at position 13, distinguishing it from berberine’s two methoxy groups .

- Activity : Reported to exhibit stronger cholinesterase inhibition than berberine due to increased methoxy substitution, which enhances π-π stacking with enzyme active sites .

Ophiocarpine (5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizin-13-ol)

- Structural Features: A reduced (tetrahydro) derivative of berberine with a hydroxyl group at position 13. The partial saturation of the quinolizinium ring decreases aromaticity .

- Activity : The hydroxyl group confers antioxidant properties, while the tetrahydro structure reduces cytotoxicity compared to berberine .

Chelerythrine (1,2-Dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium)

- Structural Features: A phenanthridinium analog with a methyl group at position 12 and methoxy groups at positions 1 and 2. Unlike berberine, it lacks the quinolizinium ring .

- Activity: Potent protein kinase C inhibitor with pro-apoptotic effects in cancer cells. Solubility in DMSO and ethanol facilitates in vitro studies .

Comparative Analysis of Key Properties

Research Findings and Mechanistic Insights

- Berberine vs. Groenlandicine : Groenlandicine’s additional methoxy groups enhance its binding to acetylcholinesterase (Ki = 0.8 μM) compared to berberine (Ki = 2.3 μM) .

- Berberine vs. Chelerythrine: Chelerythrine’s phenanthridinium core allows intercalation into DNA, while berberine’s quinolizinium structure favors mitochondrial membrane depolarization .

- Structural-Activity Relationships :

- Methoxy Groups : Increased methoxy substitution (e.g., groenlandicine) enhances enzyme inhibition but may reduce solubility .

- Hydrophobic Chains : NAX056’s phenylpentyl chain improves cellular uptake, a critical factor in anticancer activity .

- Reduction of Aromaticity : Ophiocarpine’s tetrahydro ring reduces ROS generation, lowering hepatotoxicity compared to berberine .

Biological Activity

5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate is a complex organic compound that belongs to the class of quaternary ammonium salts derived from benzylisoquinoline alkaloids. This compound exhibits a range of biological activities that have garnered interest in pharmacological research. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₃₆H₃₉N₃O₆

- Molecular Weight : 619.71 g/mol

- CAS Number : 1868138-66-2

The biological activity of 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate can be attributed to several mechanisms:

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi by disrupting their cellular functions.

- Antitumor Effects : Studies have shown that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways. It affects cell cycle regulation and promotes programmed cell death in malignant cells.

- Anti-inflammatory Properties : The compound has been found to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

- Antimicrobial Study : A study investigating the antimicrobial effects of 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate revealed promising results against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of common antifungal agents.

- Cancer Research : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers. The study highlighted its potential as a novel therapeutic agent for breast cancer treatment.

- Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in swelling and pain associated with acute inflammatory responses. This was linked to decreased levels of pro-inflammatory cytokines in serum samples.

Q & A

Q. What are the key synthetic intermediates for synthesizing 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium derivatives?

Methodological Answer: The synthesis typically involves dihydrocarbostyrils as critical intermediates, generated via intramolecular aryl amidation reactions of amide precursors (e.g., compounds 4a–g in ). For example, 5a–g are prepared by cyclizing 3-(2-bromoaryl)propanoic acid derivatives under reflux conditions, followed by quaternization to form the quinolizinium core . A four-step protocol is recommended, starting from bromoarylpropanoic acids to ensure regioselective ring closure.

Q. How is the dibenzoquinolizinium skeleton characterized spectroscopically?

Methodological Answer: Use ¹H/¹³C-NMR and 2D NMR to resolve overlapping signals. Key spectral markers include:

- ¹H-NMR : Methoxy groups at δ 3.84–3.87 ppm, aromatic protons at δ 6.53–7.76 ppm ().

- ¹³C-NMR : Quaternary carbons (e.g., C=O at δ 169.9 ppm) and aromatic carbons (δ 111–152 ppm) confirm the fused ring system . For ambiguous assignments, NOESY or HMBC experiments are critical to map proton-proton and proton-carbon correlations.

Q. How do substituents on the D-ring influence the compound’s bioactivity (e.g., topoisomerase inhibition)?

Methodological Answer: Derivatives with electron-withdrawing groups (e.g., halogens) on the D-ring enhance binding affinity to DNA-topoisomerase complexes. For example, 2b–g () were synthesized with substituents like -OMe, -Br, and -NO₂. Use molecular docking to simulate interactions with topoisomerase’s catalytic pocket, complemented by isothermal titration calorimetry (ITC) to quantify binding constants. Compare inhibitory IC₅₀ values across derivatives to establish structure-activity relationships (SARs) .

Data Contradiction Analysis:

- Issue : Conflicting reports on methoxy group effects (activating vs. deactivating).

- Resolution : Perform competitive inhibition assays with wild-type vs. mutant topoisomerase to isolate substituent effects.

Q. How can researchers resolve contradictions in NMR data across studies for this compound?

Methodological Answer: Discrepancies in aromatic proton shifts (e.g., δ 6.53–7.76 in vs. δ 6.37–7.10 in ) arise from solvent polarity or tautomerism. To standardize

Use deuterated solvents (CDCl₃ vs. DMSO-d₆) consistently.

Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

Validate with X-ray crystallography for absolute configuration .

Q. What computational models predict the compound’s interactions with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate charge distribution and frontier molecular orbitals (HOMO/LUMO), critical for redox activity .

- Molecular Dynamics (MD) Simulations : Simulate binding to DNA gyrase (PDB: 1KZN) using AMBER force fields. Focus on π-π stacking between the quinolizinium core and nucleotide bases .

Q. How to design experiments for analyzing metabolic stability in vitro?

Methodological Answer:

Hepatocyte Incubation : Incubate the compound (10 µM) with primary human hepatocytes for 0–120 min. Quench with acetonitrile and analyze via LC-MS/MS to track parent compound depletion .

CYP450 Inhibition Screening : Use recombinant CYP isoforms (e.g., CYP3A4, 2D6) with fluorescent probes (e.g., 7-benzyloxyquinoline). Calculate IC₅₀ values to assess metabolic liability .

Q. What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

Q. Guidance for Data Interpretation

- Contradictions in Bioactivity : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. gel electrophoresis for topoisomerase inhibition).

- Synthetic Yield Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos) for intramolecular amidation steps ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.